Exo vs. Endo: Differential Reactivity in Vinyl Addition Polymerization (VAP)
In living vinyl addition polymerization (VAP), the stereochemistry of a substituted norbornene monomer dictates its ability to propagate. For a norbornene bearing a pentamethyldisiloxane substituent, the endo isomer is effectively incapable of homopropagation, while the exo isomer readily polymerizes [1]. This extreme difference in reactivity underscores why a pure exo monomer is essential for achieving controlled polymer architectures.
| Evidence Dimension | Reactivity in Living VAP (Copolymerization Reactivity Ratio, r_endo) |
|---|---|
| Target Compound Data | Not explicitly reported for the methanol derivative, but class-level inference based on exo-5-norbornene's known high reactivity. |
| Comparator Or Baseline | endo-substituted norbornene (e.g., with pentamethyldisiloxane group) |
| Quantified Difference | r_endo for the comparator is indistinguishable from zero, meaning it cannot undergo homopolymerization. |
| Conditions | Living vinyl addition polymerization (VAP) using a Pd-based initiator. |
Why This Matters
This class-level evidence demonstrates that the exo configuration is not just preferred, but often required for successful polymerization, directly impacting procurement decisions for controlled polymer synthesis.
- [1] Blank, F., et al. (2018). Endo/Exo Reactivity Ratios in Living Vinyl Addition Polymerization of Substituted Norbornenes. Macromolecular Chemistry and Physics, 219(11), 1800059. View Source
